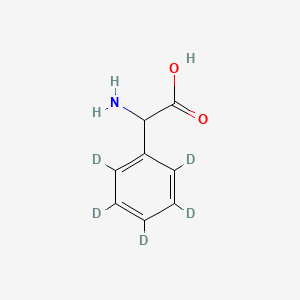
Drlds
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Drlds” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo selective metallization of thermoplastics injection molded parts by Laser Direct Structuring (LDS). This process involves the use of a laser to create conductive tracks on the surface of plastic components, which can then be used in various electronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “Drlds” involves the use of specific polymers doped with organic metallic additives. The laser selectively activates these additives, creating tracks where circuits are formed using electroless plating. This method eliminates the need for resist etching and allows for the creation of circuit tracks on three-dimensional molded component surfaces .
Industrial Production Methods: Industrial production of “this compound” compounds typically involves the use of engineering plastics such as polyamide, liquid crystal polymer, and polyether ether ketone. These materials are doped with metallic additives and processed using the LDS technology. The process is highly efficient and allows for the integration of multiple components, reducing the size and weight of electronic devices .
Analyse Des Réactions Chimiques
Types of Reactions: “Drlds” compounds primarily undergo substitution reactions where the laser activates the metallic additives, leading to the formation of conductive tracks. These reactions are highly selective and occur under specific conditions that ensure the stability and integrity of the polymer matrix .
Common Reagents and Conditions: The common reagents used in the preparation of “this compound” compounds include various metallic salts and organic additives. The reaction conditions typically involve the use of a laser with precise control over the intensity and duration of exposure to ensure accurate activation of the additives .
Major Products Formed: The major products formed from these reactions are conductive tracks on the surface of the plastic components. These tracks are used to create circuits that can be integrated into various electronic devices, providing enhanced functionality and performance .
Applications De Recherche Scientifique
“Drlds” compounds have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used in the development of advanced materials with unique electrical properties.
Biology: Employed in the creation of biosensors and other diagnostic tools.
Medicine: Utilized in the fabrication of medical devices that require precise and reliable electronic components.
Industry: Applied in the production of consumer electronics, automotive components, and other high-tech products
Mécanisme D'action
“Drlds” compounds are unique in their ability to undergo selective metallization using LDS technology. Similar compounds include other engineering plastics such as polyamide, liquid crystal polymer, and polyether ether ketone, which are also used in LDS applications. “this compound” compounds offer superior performance in terms of heat resistance, adhesion strength, and ease of plating, making them a preferred choice for many applications .
Comparaison Avec Des Composés Similaires
- Polyamide
- Liquid Crystal Polymer
- Polyether Ether Ketone
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N8O11/c1-10(2)6-13(20(39)30-14(8-17(35)36)21(40)31-15(9-32)22(41)42)29-19(38)12(4-3-5-27-23(25)26)28-18(37)11(24)7-16(33)34/h10-15,32H,3-9,24H2,1-2H3,(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,33,34)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13?,14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLUAFITKPPCRS-CMTGQMGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N8O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)





![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)
